molecular formula C10H20N2O3 B8736334 Tert-butyl methyl(morpholin-2-yl)carbamate

Tert-butyl methyl(morpholin-2-yl)carbamate

Cat. No.: B8736334
M. Wt: 216.28 g/mol
InChI Key: PJMGMCGEGXNKTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl methyl(morpholin-2-yl)carbamate can be synthesized through various synthetic routes. One common method involves the reaction of morpholine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of tert-butyl morpholin-2-yl-methylcarbamate may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(morpholin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholin-2-yl-methylcarbamate, while reduction may produce morpholin-2-yl-methylamine .

Scientific Research Applications

Tert-butyl methyl(morpholin-2-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl morpholin-2-yl-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl methyl(morpholin-2-yl)carbamate is unique due to its specific combination of functional groups and the presence of the morpholine ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-methyl-N-morpholin-2-ylcarbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12(4)8-7-11-5-6-14-8/h8,11H,5-7H2,1-4H3

InChI Key

PJMGMCGEGXNKTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CNCCO1

Origin of Product

United States

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